5-Methyl-1,3,4-oxadiazole-2-sulfinicacid
Description
5-Methyl-1,3,4-oxadiazole-2-sulfinic acid is a heterocyclic compound featuring a five-membered oxadiazole ring with a methyl group at position 5 and a sulfinic acid (-SOOH) substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfinic acid group enhances reactivity in nucleophilic and electrophilic substitutions, distinguishing it from derivatives with sulfonamide (-SO₂NH₂) or mercapto (-SH) groups . Its synthesis typically involves cyclization reactions of hydrazides or thiosemicarbazides, followed by oxidation steps to introduce the sulfinic acid moiety .
Properties
Molecular Formula |
C3H4N2O3S |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-sulfinic acid |
InChI |
InChI=1S/C3H4N2O3S/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7) |
InChI Key |
UTEONZOWOGHAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole derivatives.
Industrial Production Methods: While specific industrial production methods for 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
5-Methyl-1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties. Research has shown that compounds containing the oxadiazole ring exhibit potent activity against a range of bacteria and fungi.
Case Study: Antibacterial Activity
A study synthesized a derivative of 5-methyl-1,3,4-oxadiazole and tested its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. Results indicated that the compound displayed effective antibacterial activity, particularly against Escherichia coli and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of 5-Methyl-1,3,4-Oxadiazole Derivatives
Anticancer Properties
The anticancer potential of 5-methyl-1,3,4-oxadiazole derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines.
Case Study: Antiproliferative Activity
Research conducted on a series of oxadiazole derivatives revealed their ability to inhibit the growth of multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating strong antiproliferative activity at low concentrations .
Table 2: Antiproliferative Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole derivative | MCF-7 | 1.1 | |
| 5-Methyl-1,3,4-oxadiazole derivative | HCT116 | 2.6 | |
| 5-Methyl-1,3,4-oxadiazole derivative | HepG2 | 1.4 |
Carbonic Anhydrase Inhibition
Another notable application of 5-methyl-1,3,4-oxadiazole derivatives is their role as selective inhibitors of carbonic anhydrase II. This property is particularly relevant in the treatment of glaucoma.
Case Study: Selective Inhibition
A recent study identified several metabolites derived from a sulfonamide containing the oxadiazole moiety that exhibited selective inhibition of carbonic anhydrase II. The metabolites were analyzed using high-performance liquid chromatography coupled with mass spectrometry to confirm their structures .
Table 3: Metabolites and Their Activities
Mechanism of Action
The mechanism by which 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid exerts its effects involves interactions with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cellular processes by interacting with nucleic acids and proteins, leading to cell death in microbial organisms .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxadiazole and Thiadiazole Derivatives
| Compound Name | Core Structure | Position 2 Substituent | Position 5 Substituent | Key Structural Differences |
|---|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole-2-sulfinic acid | Oxadiazole | Sulfinic acid (-SOOH) | Methyl (-CH₃) | High acidity due to -SOOH; reactive in redox reactions |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Thiadiazole | Amine (-NH₂) | Methyl (-CH₃) | Sulfur atom in ring reduces electron density vs. oxadiazole |
| 4-(5-Methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Oxadiazole | Benzenesulfonamide | Methyl (-CH₃) | Bulkier substituent; lower solubility in polar solvents |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | Oxadiazole | Carboxylic acid (-COOK) | Methyl (-CH₃) | Ionic form enhances water solubility; reduced acidity vs. sulfinic acid |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Thiadiazole | Mercapto (-SH) | Methyl (-CH₃) | Prone to oxidation; forms disulfide bonds |
Key Observations :
- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur in the ring (e.g., thiadiazoles) increases lipophilicity and alters electronic properties, impacting binding to biological targets .
- Substituent Effects : Sulfinic acid derivatives exhibit higher acidity (pKa ~1.5-2.5) compared to sulfonamides (pKa ~6-8) and carboxylic acids (pKa ~4-5), influencing their pharmacokinetic behavior .
Key Observations :
Key Observations :
- Thiadiazole derivatives generally show stronger antimicrobial activity due to enhanced membrane permeability .
- Sulfinic acid derivatives are primarily metabolic intermediates, as seen in the oxidation of sulfonamide drugs .
Physicochemical Properties
Table 4: Solubility and Stability Data
| Compound Name | Solubility in Water (mg/mL) | LogP | Stability Notes |
|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole-2-sulfinic acid | 12.3 (pH 7.4) | -0.5 | Sensitive to oxidation; store under N₂ |
| 5-Methyl-1,3,4-thiadiazol-2-amine | 5.8 (pH 7.4) | 1.2 | Stable at RT; hygroscopic |
| 4-(5-Methyl-oxadiazole-2-yl)-benzenesulfonamide | 0.9 (pH 7.4) | 2.1 | Photodegradable; store in dark |
| 5-Methyl-oxadiazole-2-carboxylic acid potassium salt | >100 (pH 7.4) | -1.8 | Highly stable; hygroscopic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
